4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline
Brand Name: Vulcanchem
CAS No.: 314285-39-7
VCID: VC21300210
InChI: InChI=1S/C12H18N2O2S/c1-10-6-8-14(9-7-10)17(15,16)12-4-2-11(13)3-5-12/h2-5,10H,6-9,13H2,1H3
SMILES: CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N
Molecular Formula: C12H18N2O2S
Molecular Weight: 254.35 g/mol

4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline

CAS No.: 314285-39-7

Cat. No.: VC21300210

Molecular Formula: C12H18N2O2S

Molecular Weight: 254.35 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline - 314285-39-7

Specification

CAS No. 314285-39-7
Molecular Formula C12H18N2O2S
Molecular Weight 254.35 g/mol
IUPAC Name 4-(4-methylpiperidin-1-yl)sulfonylaniline
Standard InChI InChI=1S/C12H18N2O2S/c1-10-6-8-14(9-7-10)17(15,16)12-4-2-11(13)3-5-12/h2-5,10H,6-9,13H2,1H3
Standard InChI Key NTUKRLPMKLQAAE-UHFFFAOYSA-N
SMILES CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N
Canonical SMILES CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N

Introduction

Chemical Structure and Properties

Molecular Structure

4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline contains several key structural elements: an aniline group (a benzene ring with an amino substituent), a sulfonyl linker (-SO₂-), and a 4-methylpiperidine ring. The sulfonyl group connects the nitrogen of the piperidine ring to the para position of the aniline, creating a molecule with distinct regions of reactivity. This structural arrangement enables the compound to serve as a versatile intermediate in organic synthesis and potentially interact with biological targets.

The compound's IUPAC name is 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline, indicating the positioning of the functional groups within the molecular framework. Its structure allows for various chemical modifications, particularly at the amino group, making it useful as a building block in the synthesis of more complex structures.

Physical and Chemical Properties

The physical and chemical properties of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline are summarized in Table 1, with notable discrepancies between sources highlighted.

PropertyValueSource
Molecular FormulaC₁₂H₁₈N₂O₂S
Molecular Weight254.35 g/mol
Alternative Molecular FormulaC₁₂H₁₆N₂O₄S
Alternative Molecular Weight284.33 g/mol
Exact Mass284.08300
Polar Surface Area (PSA)91.58
LogP3.55730
Physical StateSolid (presumed)-
Storage RecommendationRoom temperature

The discrepancy in molecular formulas between sources is significant and warrants attention. The formula C₁₂H₁₈N₂O₂S from source appears more consistent with the expected structure of the compound, as a sulfonyl group typically contains two oxygen atoms. The higher oxygen content in the alternative formula may represent a different compound or an error in documentation.

Identification Data

For proper identification and characterization of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline, researchers rely on several standardized identifiers, as shown in Table 2.

IdentifierValueNotes
CAS Number314285-39-7Source
Alternative CAS Number321970-52-9Source
Product FamilyHeterocyclic Building Blocks

The existence of two different CAS numbers for ostensibly the same compound suggests either regional differences in registration, possible structural variations, or errors in documentation. Researchers should verify the exact structure when ordering or referencing this compound using either CAS number.

Applications and Uses

4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline has potential applications in several domains, particularly as a synthetic intermediate in the development of more complex molecules. Its classification as a heterocyclic building block indicates its utility in organic synthesis .

Synthetic Intermediate

As a functionalized aniline derivative, this compound serves as a valuable starting material for further chemical transformations. The primary amine group can participate in various reactions, including:

  • Acylation to form amides

  • Conversion to diazonium salts for subsequent coupling reactions

  • Reductive amination with aldehydes or ketones

  • Formation of Schiff bases (imines) with carbonyl compounds

These transformations enable the incorporation of the 4-[(4-methylpiperidin-1-yl)sulfonyl] moiety into larger molecular frameworks, potentially leading to compounds with specific biological or material properties.

Comparative Analysis with Similar Compounds

To better understand the chemical and potential biological properties of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline, it is instructive to compare it with structurally related compounds.

Comparison with Related Sulfonamides

N-[(E)-(4-Bromophenyl)methylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]aniline, described in source, represents a more complex derivative where the aniline nitrogen has been further functionalized to form a Schiff base with 4-bromobenzaldehyde. This modification eliminates the reactive primary amine, potentially altering the compound's stability and reactivity profile.

Feature4-[(4-Methylpiperidin-1-yl)sulfonyl]anilineN-[(E)-(4-Bromophenyl)methylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]aniline
Primary StructureSulfonamide with free anilineSulfonamide with imine modification
Molecular Weight254.35 g/mol421.4 g/mol
Reactive GroupsPrimary amineImine linkage
Potential ApplicationsBuilding block, potential biological activityMedicinal chemistry, potential antimicrobial properties

The imine derivative may exhibit different biological properties due to the extended conjugation system and the presence of the bromine atom, which could enhance binding to specific protein targets or alter the compound's electronic properties.

Comparison with Oxadiazole-Containing Derivatives

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide, described in source, represents a significantly more complex derivative containing additional heterocyclic elements (oxadiazole and thiophene rings). This compound maintains the core 4-[(4-methylpiperidin-1-yl)sulfonyl] motif but features an amide linkage rather than a free amine.

The incorporation of these additional heterocyclic elements likely alters the compound's pharmacological properties, potentially enhancing its binding to specific biological targets and modifying its physicochemical characteristics such as solubility and metabolic stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator